molecular formula C18H20N6 B6442861 4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine CAS No. 2549047-10-9

4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine

Cat. No. B6442861
CAS RN: 2549047-10-9
M. Wt: 320.4 g/mol
InChI Key: HNRJEBMVFPSHLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine, also known as 4MPP, is a novel pyrimidine compound that has been studied for its potential applications in scientific research. It has been studied for its ability to modulate proteins involved in various cellular processes, such as cell signaling, gene expression, and apoptosis. 4MPP has been found to be a potent inhibitor of several enzymes and proteins, and has been used as a tool to study the biochemical and physiological effects of these enzymes and proteins.

Mechanism of Action

4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine has been found to be a potent inhibitor of several enzymes and proteins. It binds to the active sites of these enzymes and proteins, preventing them from performing their normal functions. This inhibition results in the inhibition of various cellular processes, such as cell signaling, gene expression, and apoptosis.
Biochemical and Physiological Effects
4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes and proteins involved in cell signaling, gene expression, and apoptosis. It has also been found to inhibit the activity of enzymes and proteins involved in the regulation of cell cycle progression. In addition, 4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine has been found to induce apoptosis in cancer cells, and to inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine has several advantages for use in lab experiments. It is a potent inhibitor of several enzymes and proteins, and can be used to study the effects of inhibitors on the activity of these enzymes and proteins. In addition, it is relatively easy to synthesize, and can be isolated from the reaction mixture by precipitation with ethanol. However, 4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine also has some limitations. It is not soluble in water, and must be dissolved in an organic solvent before use. In addition, 4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine is not very stable, and must be stored at low temperatures to prevent degradation.

Future Directions

There are several potential future directions for research involving 4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine. It could be used to study the effects of inhibitors on other enzymes and proteins involved in cellular processes, such as cell cycle progression and DNA replication. In addition, it could be used to study the effects of inhibitors on the expression and activity of proteins involved in the regulation of gene expression. Finally, 4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine could be used to study the effects of inhibitors on the activity of enzymes and proteins involved in the regulation of cell metabolism.

Synthesis Methods

4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine has been synthesized using a variety of methods. The most common method involves the condensation of 4-methyl-1H-pyrazol-1-yl)pyrimidine with 4-phenylpiperazin-1-yl)pyrimidine. This reaction can be carried out in an aqueous solution of sodium hydroxide at a temperature of 80°C. The reaction is complete when the pH of the solution reaches 10.5. The 4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine product is then isolated from the reaction mixture by precipitation with ethanol.

Scientific Research Applications

4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine has been widely used in scientific research as a tool to study the biochemical and physiological effects of various enzymes and proteins. It has been used to study the effects of inhibitors on the activity of enzymes and proteins involved in cell signaling, gene expression, and apoptosis. 4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine has also been used to study the effects of inhibitors on the activity of enzymes and proteins involved in the regulation of cell cycle progression.

properties

IUPAC Name

4-(4-methylpyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6/c1-15-12-21-24(13-15)18-11-17(19-14-20-18)23-9-7-22(8-10-23)16-5-3-2-4-6-16/h2-6,11-14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRJEBMVFPSHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine

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